Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Overview
Description
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a versatile chemical compound known for its utility as a reactive condensing agent. It is particularly effective in the synthesis of amides, esters, peptides, and β-lactams via condensation reactions . The compound is characterized by its molecular formula C19H14NO4PS and a molecular weight of 383.36 g/mol .
Mechanism of Action
Target of Action
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, also known as (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, is primarily used as a condensing agent in the synthesis of various biochemical compounds . Its primary targets are the functional groups of molecules that undergo condensation reactions, such as amides, esters, peptides, and β-lactams .
Mode of Action
This compound interacts with its targets by facilitating the removal of water or another small molecule, allowing two molecules to combine and form a larger molecule . This process is known as condensation, and this compound acts as a catalyst in this reaction .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of amides, esters, peptides, and β-lactams . By acting as a condensing agent, it enables the formation of these compounds, which play crucial roles in various biological processes, including protein synthesis and cellular signaling.
Result of Action
The result of the compound’s action is the successful synthesis of amides, esters, peptides, and β-lactams . These compounds have various molecular and cellular effects, depending on their specific structures and functions. For example, peptides can act as hormones or neurotransmitters, while β-lactams are a class of antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is typically synthesized from 2-benzoxazolethiol and diphenyl phosphorochloridate . The reaction involves the following steps:
Preparation of 2-benzoxazolethiol: This intermediate is synthesized through the reaction of o-aminophenol with carbon disulfide in the presence of a base.
Reaction with Diphenyl Phosphorochloridate: The 2-benzoxazolethiol is then reacted with diphenyl phosphorochloridate under controlled conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yields and purity. The process involves:
Large-scale synthesis of intermediates: Ensuring the availability of high-purity 2-benzoxazolethiol and diphenyl phosphorochloridate.
Controlled reaction environment: Maintaining optimal temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate undergoes several types of chemical reactions, including:
Condensation Reactions: It is widely used as a condensing agent in the synthesis of amides, esters, and peptides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of amines, alcohols, or carboxylic acids as reactants. The reactions are often carried out in the presence of a base such as triethylamine.
Substitution Reactions: Common nucleophiles include amines and alcohols. The reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Amides and Esters: Formed through condensation reactions with amines and alcohols, respectively.
Peptides: Synthesized by condensing amino acids using this compound as the condensing agent.
Scientific Research Applications
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is unique in its high reactivity and efficiency as a condensing agent. Similar compounds include:
Diphenyl Phosphorochloridate: Used in similar condensation reactions but lacks the thioxo-benzoxazolyl group, which enhances reactivity.
2-Benzoxazolethiol Derivatives: These compounds share the benzoxazolethiol moiety but differ in their phosphonate groups, affecting their reactivity and applications.
Properties
IUPAC Name |
3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVXIWJQXSIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455233 | |
Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111160-56-6 | |
Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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